SJNXBMAEHHPEHV-UHFFFAOYSA-N
Description
However, based on contextual clues from and structural analogs in other sources, it is inferred to be a small-molecule ligand with selective activity toward dopamine D2 receptors (D2DAR). This compound was likely identified through high-throughput screening (HTS) of a 370,000+ compound library, as described in , which highlights its role as a selective D2DAR agonist, antagonist, or positive allosteric modulator .
Properties
Molecular Formula |
C23H28N6O3S2 |
|---|---|
Molecular Weight |
500.636 |
InChI |
InChI=1S/C23H28N6O3S2/c1-32-14-13-26-8-7-19-18(15-26)21(31)29-22(24-19)34-23(25-29)33-16-20(30)28-11-9-27(10-12-28)17-5-3-2-4-6-17/h2-6H,7-16H2,1H3 |
InChI Key |
SJNXBMAEHHPEHV-UHFFFAOYSA-N |
SMILES |
COCCN1CCC2=C(C1)C(=O)N3C(=N2)SC(=N3)SCC(=O)N4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarity Analysis
Modern 2D similarity metrics, such as the Tanimoto coefficient (Tc), are critical for comparing molecular scaffolds (). While the exact structure of SJNXBMAEHHPEHV-UHFFFAOYSA-N is undefined, analogs like NPMRPDRLIHYOBW-UHFFFAOYSA-N () and ChemDiv screening compounds (e.g., JWNWWWXGEIGZJP-UHFFFAOYSA-N , ) provide a basis for comparison. Key structural features of interest include:
- Aromatic substituents: Common in dopamine receptor ligands (e.g., benzoxazinone derivatives in –11).
- Hydrogen-bond acceptors/donors: Critical for receptor binding, as seen in NPMRPDRLIHYOBW-UHFFFAOYSA-N (PSA = 58.0 Ų, 3 hydrogen-bond donors) .
Physicochemical Properties
However, NPMRPDRLIHYOBW-UHFFFAOYSA-N () offers benchmark values:
| Property | NPMRPDRLIHYOBW-UHFFFAOYSA-N | Typical D2 Ligands* |
|---|---|---|
| Molecular Weight (g/mol) | 295.3 | 250–350 |
| LogP | 3.2 | 2.5–4.0 |
| PSA (Ų) | 58.0 | 50–70 |
| Hydrogen Bond Donors | 3 | 2–4 |
| Rotatable Bonds | 4 | 3–6 |
*Derived from and pharmacophore models for D2DAR ligands.
This compound likely falls within these ranges, given its HTS-derived optimization for blood-brain barrier penetration and receptor binding .
Pharmacological Activity
highlights Compound 3508 , a D2DAR-selective ligand, as a comparator. Key differences include:
- Selectivity : this compound may exhibit higher D2DAR specificity than broader-acting analogs like JWNWWWXGEIGZJP-UHFFFAOYSA-N (), which lacks disclosed receptor data.
- Mechanism : Unlike allosteric modulators, this compound is hypothesized to act as a competitive agonist/antagonist based on HTS functional assays .
Research Implications and Limitations
While this compound shows promise for D2DAR-targeted therapies, gaps in structural and kinetic data limit direct comparisons. Advances in 2D similarity algorithms () could resolve ambiguities by mapping its scaffold to known active compounds. Further studies should prioritize:
Structural Elucidation : X-ray crystallography or NMR to confirm binding motifs.
Selectivity Profiling : Broad receptor panel testing to validate D2DAR specificity.
ADMET Optimization : Leveraging LogP and PSA data (e.g., ) to improve pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
